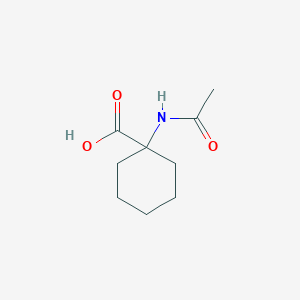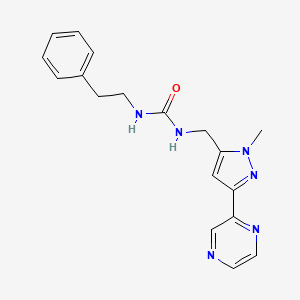
6-Ethylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidine, featuring an ethyl group at the 6th position and a ketone functional group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Ethylpiperidin-2-one involves the reaction of piperidine-2,6-dione with ethylmagnesium bromide in diethyl ether at low temperatures, followed by reduction with sodium cyanoborohydride in the presence of hydrochloric acid . The reaction proceeds through the formation of an intermediate, which is then purified to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or other positions on the piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
6-Ethylpiperidin-2-one has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidin-2-one: A piperidine derivative with a ketone group at the 2nd position.
6-Methylpiperidin-2-one: Similar to 6-Ethylpiperidin-2-one but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
IUPAC Name |
6-ethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMYIHLZQRVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2813895.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2813901.png)
![4-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2813902.png)
![3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2813904.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2813906.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)



